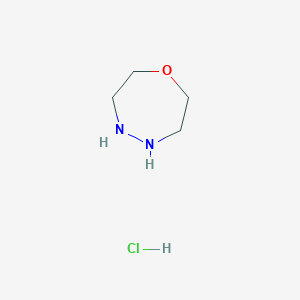

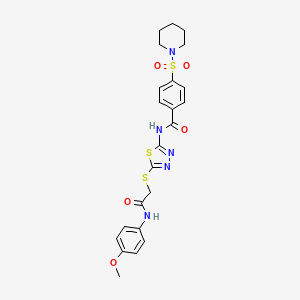

![molecular formula C22H20N4O2 B2448054 N-(3-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260628-22-5](/img/structure/B2448054.png)

N-(3-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(3-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide” is a complex organic molecule. It contains several functional groups, including an amide, a pyrrole, and an oxadiazole ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple aromatic rings and heterocycles. The presence of these functional groups could influence the compound’s reactivity and physical properties .科学的研究の応用

Computational and Pharmacological Evaluation

- Heterocyclic Compounds' Potential : Research has focused on the computational and pharmacological potential of heterocyclic compounds like 1,3,4-oxadiazole and pyrazole derivatives. These compounds, including variations of the specified chemical structure, have been evaluated for their binding affinity to various targets like epidermal growth factor receptor (EGFR), tubulin, and enzymes COX-2 and 5-LOX. They've been investigated for properties such as toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential (Faheem, 2018).

Anti-inflammatory Activity

- Substituted 1,3,4-Oxadiazoles : Various substituted 1,3,4-oxadiazoles have been synthesized and shown to possess significant anti-inflammatory activity. These compounds were tested for their ability to reduce inflammation and were found effective in various degrees, indicating their potential use in treating inflammation-related conditions (Nargund, Reddy, & Hariprasad, 1994).

Coordination Complexes and Antioxidant Activity

- Coordination Complexes : Pyrazole-acetamide derivatives have been used to synthesize coordination complexes with significant antioxidant activity. These complexes have been characterized using various spectroscopic methods and have shown to exhibit considerable antioxidant properties, which could be beneficial in combating oxidative stress-related disorders (Chkirate et al., 2019).

Antimicrobial and Hemolytic Activity

- Antimicrobial Properties : A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides have been prepared and evaluated for their antimicrobial and hemolytic activities. These compounds displayed varying degrees of effectiveness against selected microbial species, indicating their potential as antimicrobial agents (Gul et al., 2017).

Cancer Research and Inhibitory Effects

- Cancer Cell Inhibition : Novel oxadiazole derivatives have been synthesized and evaluated as inhibitors of Collapsin response mediator protein 1 (CRMP 1), showing potential as treatments for small lung cancer. These compounds demonstrated considerable inhibition of cancer cell growth, highlighting their potential in cancer therapy (Panchal, Rajput, & Patel, 2020).

Structural Analysis and Antitumor Activity

- Antitumor Agents : Synthesis and evaluation of various derivatives, including those similar to the specified compound, have been conducted, showing significant antitumor activity. These compounds were synthesized and characterized, with some demonstrating more effective results than standard reference drugs in combating cancer (Alqasoumi et al., 2009).

作用機序

Target of Action

It is known that the compound belongs to the class of organic compounds known as hybrid peptides . These compounds typically interact with various proteins and enzymes in the body, altering their function and leading to various downstream effects.

Mode of Action

These interactions can alter the conformation and function of the target proteins or enzymes, leading to changes in cellular processes .

Biochemical Pathways

The downstream effects of these processes can vary widely depending on the specific targets and the cellular context .

Pharmacokinetics

Like other hybrid peptides, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine and feces . These properties can significantly impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Based on its classification as a hybrid peptide, it is likely to alter the function of its target proteins or enzymes, leading to changes in cellular processes such as signal transduction, immune response, and cell growth and differentiation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s structure and function, and hence its interaction with its targets . Furthermore, the compound’s stability and efficacy can be affected by storage conditions, with factors such as light, heat, and humidity potentially leading to degradation .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(3-methylphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c1-15-8-10-17(11-9-15)21-24-22(28-25-21)19-7-4-12-26(19)14-20(27)23-18-6-3-5-16(2)13-18/h3-13H,14H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDLCYURRYTPBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=CC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

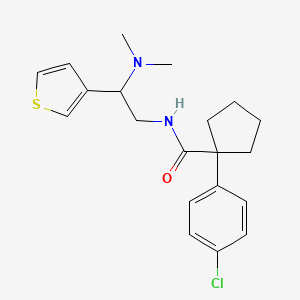

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2447973.png)

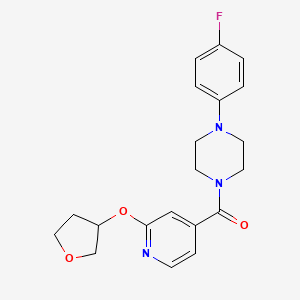

![8-((3-Chlorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2447975.png)

![6-Phenyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2447976.png)

![N-phenyl-2-{(2Z)-2-[(phenylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}acetamide](/img/structure/B2447979.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2447988.png)

![Methyl 4-(7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)benzoate](/img/structure/B2447993.png)

![2-{[2-(1H-indol-3-yl)-2-oxoethyl]thio}-N-isopropyl-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2447994.png)